5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one
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Description
The compound “5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule. It contains a thiazolidinone ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This type of compound is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl, furyl, and naphthyl groups would all contribute to the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, the fluorophenyl group could increase the compound’s stability, while the thiazolidinone ring could influence its reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14FNO2S2/c25-17-10-8-16(9-11-17)21-13-12-18(28-21)14-22-23(27)26(24(29)30-22)20-7-3-5-15-4-1-2-6-19(15)20/h1-14H/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSXVLTXIKRNHF-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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